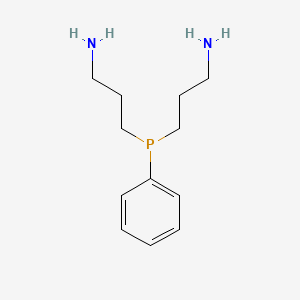

Bis(3-aminopropyl)phenylphosphine

Description

Overview of Phosphine (B1218219) Chemistry and its Significance in Contemporary Research

Phosphine chemistry has a rich history, with metal-phosphine complexes underpinning some of the most famous homogeneous transition metal catalysts. rsc.org The success of phosphine ligands can be attributed to their facile tuneability, which allows for precise control over their electronic and steric properties. mdpi.comrsc.org This adaptability is crucial in catalysis, where the ligand's characteristics can significantly influence the reactivity and selectivity of the metal center. tcichemicals.comsigmaaldrich.com Phosphines are typically strong σ-donors and can also act as π-acceptors, a property that stems from the overlap of P-C σ* anti-bonding orbitals with filled metal orbitals. wikipedia.orgtaylorandfrancis.com

The significance of phosphine ligands in contemporary research is highlighted by their extensive use in transition metal-catalyzed reactions such as cross-coupling, hydrogenation, and hydroformylation, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com The development of bulky, electron-rich phosphines, often referred to as "Buchwald ligands," revolutionized palladium-catalyzed coupling reactions by enabling milder reaction conditions and expanding the scope of applicable substrates. sigmaaldrich.comwikipedia.org Researchers continue to explore and optimize phosphine ligands to enhance the efficiency and sustainability of chemical transformations, with applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. frontiersin.orgtcichemicals.com

Unique Structural Attributes of Bis(3-aminopropyl)phenylphosphine as a Hybrid Ligand

This compound stands out due to its unique molecular architecture, which incorporates both a phosphine group and two primary amine functionalities. This dual-functionality classifies it as a hybrid or P,N-bidentate ligand, capable of coordinating to a metal center through both the phosphorus and nitrogen atoms. mdpi.comnih.gov The structure consists of a central phosphorus atom bonded to a phenyl group and two separate 3-aminopropyl chains.

The presence of both "hard" (amine) and "soft" (phosphine) donor sites within the same molecule imparts distinct reactivity and versatility. oup.com The phosphine group provides the typical lipophilic and electronic properties associated with organophosphorus ligands, while the amino groups can engage in hydrogen bonding and other interactions, influencing the compound's solubility and reactivity. This combination allows for the formation of stable chelate complexes with metal ions, a property that is highly valued in coordination chemistry and catalysis. mdpi.comscilit.com The flexible propyl chains connecting the amine and phosphine groups allow the ligand to adopt various coordination modes.

Historical Context and Evolution of Research on this compound

The development of this compound is situated within the broader evolution of research on aminophosphine (B1255530) and hybrid ligands. The first phosphine complexes were reported as early as 1870. wikipedia.org However, it was the discovery of the catalytic activity of metal-phosphine complexes in the mid-20th century, such as in Reppe chemistry, that spurred significant interest in this class of compounds. wikipedia.org

The deliberate incorporation of additional donor atoms, like nitrogen, into phosphine backbones gained momentum as chemists sought to create ligands with more complex coordination behavior and enhanced catalytic performance. scilit.com The synthesis of aminophosphines, compounds with a P-N bond, is relatively straightforward, often involving the reaction of a halophosphine with a secondary amine. durham.ac.uk This ease of synthesis allows for systematic structural and electronic modifications. durham.ac.uk

While specific seminal papers on the initial synthesis and characterization of this compound are not prominently highlighted in general reviews, its emergence can be seen as a logical progression in the field of P,N-hybrid ligands. Research into chiral β-aminophosphines, for instance, has gained significant attention for their application as powerful catalysts in asymmetric synthesis. rsc.org The growth in popularity of aminophosphine ligands is partly due to the development of convenient synthetic routes, often utilizing amino acids as precursors. sigmaaldrich.com The study of such hybrid ligands continues to be an active area of research, with a focus on creating novel catalysts and materials. nih.gov

Research Findings and Compound Data

The properties and synthesis of this compound have been documented through various analytical techniques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N₂P nih.govchemicalbook.com |

| Molecular Weight | 224.28 g/mol nih.govchemicalbook.com |

| CAS Number | 6775-01-5 nih.govchemicalbook.com |

| Appearance | Liquid libretexts.org |

| Density | 1.03 g/mL thermofisher.com |

| IUPAC Name | 3-[3-aminopropyl(phenyl)phosphanyl]propan-1-amine nih.gov |

| Synonyms | 3,3'-(Phenylphosphinediyl)bis(propan-1-amine), bis(3-aminopropyl)(phenyl)phosphane nih.gov |

Table 2: Synthesis and Characterization Data

| Aspect | Details |

|---|---|

| Typical Synthesis | Nucleophilic substitution reaction between phenylphosphine (B1580520) and 3-aminopropylamine. |

| Characterization | The compound is characterized using techniques such as ³¹P NMR, ¹H NMR, and IR spectroscopy. |

| Reactivity | The phosphine group can be oxidized to a phosphine oxide. The amino groups can participate in substitution reactions. |

| Coordination | Acts as an effective ligand in coordination chemistry, forming bonds with metal ions through the phosphorus atom. The amino groups can also participate in coordination. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-aminopropyl(phenyl)phosphanyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHBMEXOPYWPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218021 | |

| Record name | Bis(3-aminopropyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6775-01-5 | |

| Record name | Bis(3-aminopropyl)phenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-aminopropyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Bis(3-aminopropyl)phenylphosphine

Free-Radical Addition Reactions

While less commonly documented for this specific molecule compared to other methods, the synthesis of aminophosphines can be conceptually approached through free-radical addition. In a hypothetical scenario, this would involve the radical addition of a P-H bond from phenylphosphine (B1580520) across the double bond of two equivalents of allylamine. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, which abstracts a hydrogen atom from the phosphine (B1218219) to generate a phenylphosphinyl radical. This radical then adds to the terminal carbon of the allylamine, forming a carbon-centered radical intermediate. A subsequent chain transfer step, where the intermediate abstracts a hydrogen atom from another molecule of phenylphosphine, would yield the final product and regenerate the phosphinyl radical to continue the chain reaction. The anti-Markovnikov regioselectivity of this radical addition ensures the formation of the desired 3-aminopropyl linkage.

Reductive Amination Routes

Reductive amination offers a versatile, one-pot method for synthesizing aminophosphine (B1255530) ligands. rsc.orgrsc.orgnih.gov For this compound, a feasible pathway involves the reaction of phenylphosphine with two equivalents of a suitable three-carbon aldehyde, such as 3-oxopropanenitrile (B1221605) or malondialdehyde, in the presence of ammonia. The initial reaction would form an enamine or imine intermediate, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, which are mild enough not to reduce the initial aldehyde but are effective in reducing the intermediate iminium species. rsc.orgyoutube.com This approach is advantageous as it often uses readily available starting materials and can be performed in a single reaction vessel, simplifying the synthetic process. rsc.org

Nucleophilic Substitution Approaches

Nucleophilic substitution is a primary and widely utilized method for the synthesis of this compound. This approach typically involves the reaction of phenylphosphine with a 3-aminopropyl derivative containing a good leaving group, such as a halide (e.g., 3-chloropropylamine (B7771022) or 3-bromopropylamine). The reaction is generally carried out under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the phosphine. A base, such as an alkali metal hydride (e.g., NaH), may be used to deprotonate the phenylphosphine, increasing its nucleophilicity. The resulting phosphide (B1233454) anion then undergoes a double substitution reaction with two equivalents of the aminopropyl halide. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly employed. To drive the reaction towards the desired bis-substituted product, an excess of the 3-aminopropylamine can be used. Yields for this method are often reported to be in the range of 70-90% under optimized conditions.

| Parameter | Details |

| Starting Materials | Phenylphosphine, 3-halopropylamine |

| Molar Ratio | ~1:2 (Phenylphosphine : 3-halopropylamine) |

| Solvent | Anhydrous THF or Toluene |

| Catalyst/Base | Optional (e.g., NaH) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Temperature | 50–100 °C |

| Typical Yield | 70–90% |

Synthesis of Phosphine Oxide Derivatives

The phosphorus(III) center in this compound is susceptible to oxidation, leading to the formation of the corresponding phosphine oxide, this compound oxide. This transformation can occur unintentionally if proper inert atmosphere techniques are not employed during synthesis and handling.

Controlled oxidation can be achieved using various oxidizing agents. A straightforward method involves the reaction of the phosphine with hydrogen peroxide. Alternatively, a novel and selective method for the oxidation of phosphines involves their adsorption onto activated carbon followed by exposure to air. acs.org This surface-assisted air oxidation can provide a clean conversion to the phosphine oxide without the need for strong oxidizing agents. acs.org The synthesis of related phosphine oxide structures, such as bis(3-aminophenyl) phenyl phosphine oxide, has been achieved by reacting dichlorophenylphosphine (B166023) oxide with the appropriate aminophenol. nih.gov

Preparation of Functionalized this compound Analogues

The basic structure of this compound can be modified to create a variety of functionalized analogues with tailored properties. One approach involves the use of protected amines in the synthetic route. For instance, by using an N-protected 3-halopropylamine (e.g., N-Boc-3-chloropropylamine), the nucleophilic substitution can be performed, followed by a deprotection step to yield the final product. This strategy allows for greater control over the reaction and can be used to introduce other functionalities.

Furthermore, the synthesis of a wide range of aminophosphine ligands demonstrates the versatility of this chemical class. rsc.orgrsc.org By varying the amine or phosphine precursors, a library of structurally diverse analogues can be generated. For example, using different substituted phenylphosphines or different aminoalkyl halides would result in analogues with altered electronic and steric properties. The Mannich-type condensation reaction of a phosphine, an aldehyde, and an amine is another powerful tool for creating aminomethylphosphine ligands, which are structural analogues. lboro.ac.uk

Purification and Isolation Techniques in Synthesis

Given that phosphines, including this compound, are often sensitive to air and moisture, specialized techniques are required for their purification and isolation. researchgate.netwikipedia.org All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, using either a Schlenk line or a glovebox. wdfiles.comlehigh.educolostate.edu

Common purification techniques for this compound and its analogues include:

Vacuum Distillation: For liquid products, vacuum distillation is an effective method to separate the desired compound from non-volatile impurities.

Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system under inert conditions can be used to obtain a highly pure product.

Column Chromatography: Chromatography using a silica (B1680970) gel or alumina (B75360) column can be employed for purification. The solvents must be thoroughly degassed before use to remove dissolved oxygen. The entire chromatography setup is typically maintained under a positive pressure of inert gas.

To ensure the removal of dissolved oxygen from solvents, several freeze-pump-thaw cycles are often performed. wikipedia.org The purity of the final product is typically assessed using spectroscopic methods, with ³¹P NMR being particularly informative for phosphorus-containing compounds.

Coordination Chemistry and Metal Complexation

Ligand Characteristics and Coordination Modes

The presence of one central phosphorus atom and two terminal primary amine groups on flexible propylene (B89431) chains allows the ligand to coordinate to metal centers in multiple ways, primarily as a tridentate or bidentate ligand.

Bis(3-aminopropyl)phenylphosphine can function as a facial N,P,N-tridentate ligand. In this mode, the phosphorus atom and the two nitrogen atoms of the aminopropyl side chains coordinate to a single metal center. This tridentate chelation results in the formation of two stable six-membered rings. An example of this is seen in its reaction with Group 6 metal carbonyls. When reacted with molybdenum or tungsten hexacarbonyl precursors, the ligand displaces three carbonyl or acetonitrile (B52724) ligands to form a facial complex, fac-(OC)3M[PhP(CH2CH2CH2NH2)2]. The facial arrangement is the only one possible for a tridentate ligand of this type that forms two fused chelate rings with an octahedral metal derivative.

While capable of tridentate coordination, this compound can also exhibit bidentate behavior. In this mode, it can coordinate to a metal center through its phosphorus atom and one of the two amine nitrogens (P,N-coordination), or through its two nitrogen atoms (N,N-coordination). This flexibility is valuable in catalysis, where the ligand has been utilized as a bidentate ligand in processes such as palladium-catalyzed cross-coupling reactions. The preference for a bidentate versus a tridentate coordination mode can be influenced by factors such as the steric and electronic properties of the metal center, the other ligands present, and the reaction conditions.

The coordination geometry of complexes with this compound is significantly influenced by the distinct electronic properties of its donor atoms. The amine nitrogen atoms are considered "hard" donors, while the phosphine (B1218219) phosphorus atom is a "soft" donor. According to the principles of hard and soft acids and bases (HSAB), hard donors prefer to coordinate with hard metal centers, and soft donors with soft metal centers.

In octahedral complexes with a M(CO)3 fragment (a soft metal center), the ligand coordinates facially. This arrangement places the two hard nitrogen donors in mutually cis positions, which is sterically and electronically favorable. The soft phosphorus donor occupies the third facial site, effectively accommodating the geometric requirements of the metal carbonyl fragment. This specific arrangement highlights how the ligand's unique combination of hard and soft donor atoms dictates the resulting coordination geometry.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound has been explored, particularly with zero-valent molybdenum and tungsten. These complexes are typically prepared by reacting the ligand with a suitable metal carbonyl precursor.

The facial tridentate molybdenum(0) complex of this compound is synthesized by reacting the ligand with a labile molybdenum precursor such as (CH3CN)3Mo(CO)3. The reaction proceeds by the displacement of the three acetonitrile ligands by the N,P,N donor set of the aminophosphine (B1255530) ligand to yield fac-(OC)3Mo[PhP(CH2CH2CH2NH2)2].

The resulting complex has been characterized using spectroscopic methods, including infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. The IR spectrum shows characteristic carbonyl stretching frequencies, and the ¹H NMR provides information about the arrangement of the ligand around the metal center.

Table 1: Spectroscopic Data for fac-(OC)3Mo[PhP(CH2CH2CH2NH2)2]

| Spectroscopic Method | Observed Frequencies/Shifts | Assignment |

|---|---|---|

| Infrared (in THF) | 1895 cm⁻¹ (strong) | ν(CO) |

| 1765 cm⁻¹ (strong) | ν(CO) | |

| ¹H NMR (in C6D6) | δ 7.5 (multiplet) | Phenyl protons (C₆H₅) |

| δ 2.5 (multiplet) | Methylene (B1212753) protons adjacent to N (CH₂-N) | |

| δ 1.4 (multiplet) | Central methylene protons (C-CH₂-C) | |

| δ 1.1 (multiplet) | Methylene protons adjacent to P (CH₂-P) | |

| δ 0.8 (broad) | Amine protons (NH₂) |

Similar to the molybdenum analogue, the tungsten(0) complex is prepared by treating this compound with (CH3CN)3W(CO)3. This reaction affords the facial complex fac-(OC)3W[PhP(CH2CH2CH2NH2)2], where the aminophosphine acts as a tridentate N,P,N ligand.

Characterization of the tungsten complex relies on similar spectroscopic techniques. The carbonyl stretching frequencies in the IR spectrum are indicative of a fac-M(CO)3 moiety, and the ¹H NMR spectrum confirms the coordination of the ligand.

Table 2: Spectroscopic Data for fac-(OC)3W[PhP(CH2CH2CH2NH2)2]

| Spectroscopic Method | Observed Frequencies/Shifts | Assignment |

|---|---|---|

| Infrared (in THF) | 1892 cm⁻¹ (strong) | ν(CO) |

| 1760 cm⁻¹ (strong) | ν(CO) | |

| ¹H NMR (in C6D6) | δ 7.5 (multiplet) | Phenyl protons (C₆H₅) |

| δ 2.4 (multiplet) | Methylene protons adjacent to N (CH₂-N) | |

| δ 1.4 (multiplet) | Central methylene protons (C-CH₂-C) | |

| δ 1.2 (multiplet) | Methylene protons adjacent to P (CH₂-P) | |

| δ 0.7 (broad) | Amine protons (NH₂) |

Platinum(IV) Complexes

Detailed experimental data on the synthesis and structural characterization of Platinum(IV) complexes specifically with this compound as a ligand are not extensively available in the surveyed literature. However, the general principles of platinum(IV) coordination chemistry suggest that this ligand could form stable octahedral complexes. In such complexes, the platinum center would be in a +4 oxidation state, and the this compound ligand could coordinate in a variety of ways, including as a tridentate N,P,N-donor. The formation and properties of these complexes would be influenced by the nature of the other ligands in the coordination sphere.

Ruthenium(II) Complexes

The coordination of this compound (BAP) with Ruthenium(II) has been reported, leading to the formation of novel and catalytically active complexes. A notable example is the complex [Ru(BAP)PPh₃(Cl)₂], which was the first reported Ruthenium complex involving this specific NPN ligand. worktribe.com

This complex has demonstrated significant activity as a catalyst in the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297), a key reaction in chemical synthesis. worktribe.comworktribe.com The presence of both the aminopropyl sidearms and the phenylphosphine (B1580520) group is crucial for the catalytic performance, with catalysts bearing NH functionality showing high activity. worktribe.comresearchgate.net

Table 1: Research Findings on Ruthenium(II)-Bis(3-aminopropyl)phenylphosphine Complexes

| Complex | Application | Key Finding | Reference |

|---|

Nickel(II) Complexes

Specific experimental studies on the synthesis and detailed characterization of Nickel(II) complexes with this compound are not widely documented in the available literature. General knowledge of Nickel(II) coordination chemistry suggests that it can form complexes with various geometries, including square planar and octahedral, depending on the ligand field strength and steric factors. The flexible nature of the this compound ligand could allow it to adapt to these different coordination environments. Computational studies on related nickel-phosphine complexes have provided insights into their structural and electronic properties. nih.govrsc.orgnih.gov

Copper(II) Complexes

While there is extensive research on Copper(II) complexes with various bidentate and multidentate ligands containing nitrogen and phosphorus donors, specific studies focusing exclusively on this compound are limited. nih.govnih.govmdpi.comrsc.orgrsc.org The coordination chemistry of Copper(II) is versatile, and it is known to form stable complexes with aminophosphine-type ligands. The coordination is often influenced by the solvent and the counter-ions present in the reaction medium.

Zinc(II) Complexes

Silver(I) Complexes

Silver(I) complexes with phosphine and amine ligands are known to exhibit a variety of coordination numbers and geometries. researchgate.netresearchgate.netup.ac.zasemanticscholar.org The formation of these complexes is influenced by the stoichiometry of the reactants and the nature of the anions present. researchgate.net Although the coordination chemistry of Silver(I) with aminophosphine ligands has been explored, detailed structural information for complexes with this compound is not found in the surveyed literature.

Structural Elucidation of Coordination Complexes

The precise determination of the three-dimensional arrangement of atoms in the coordination complexes of this compound is crucial for understanding their properties and reactivity. Techniques such as single-crystal X-ray diffraction are invaluable for obtaining detailed structural information, including bond lengths, bond angles, and coordination geometries.

However, based on the available literature, there is a lack of specific X-ray crystallographic data for complexes of this compound with Platinum(IV), Nickel(II), Copper(II), Zinc(II), and Silver(I). For the reported Ruthenium(II) complex, [Ru(BAP)PPh₃(Cl)₂], while its synthesis and catalytic activity have been described, its detailed crystal structure has not been reported in the reviewed articles. worktribe.com

The structural elucidation of these complexes remains an area for future research, which would provide significant insights into the coordination behavior of this versatile aminophosphine ligand.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Platinum(IV) |

| Ruthenium(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Silver(I) |

| [Ru(BAP)PPh₃(Cl)₂] |

| Acetophenone |

| 1-phenylethanol |

X-ray Crystallography for Absolute Structure Determination

While the importance of this technique is well-established, specific crystallographic data for metal complexes of this compound are not widely available in publicly accessible literature. A 1991 study on the coordination chemistry of this ligand may contain such structural details, but its contents could not be accessed for this review acs.org. In analogous systems, such as platinum complexes with bis(phosphino)aniline ligands, X-ray analysis has confirmed distorted square-planar coordination geometries, providing insight into how P-N-P ligand frameworks arrange around a metal center researchgate.net.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound complexes in solution. By analyzing various nuclei (¹H, ¹³C, ³¹P), researchers can map the connectivity of the ligand, confirm its coordination to the metal, and elucidate the geometry of the resulting complex.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. Upon coordination of the this compound ligand to a metal center, significant changes in the chemical shifts of the aminopropyl protons are expected. The coordination of the nitrogen atoms to a metal typically causes the adjacent methylene (-CH₂-) and amine (-NH₂) protons to shift downfield (to a higher ppm value) due to the deshielding effect of the metal center.

This effect is clearly demonstrated in studies of ruthenium(II) complexes with the analogous 3-(triethoxysilyl)propylamine ligand. In one such complex, the free amine protons appear at approximately 1 ppm, but upon coordination to the ruthenium center, they shift significantly to 2.65 ppm mdpi.com. The protons of the propyl chain also experience shifts, confirming the interaction between the ligand and the metal.

Table 1: Illustrative ¹H NMR Data for a Coordinated Aminopropyl Moiety in a Ruthenium(II) Complex mdpi.com Data from complex [RuCl₂(dppp){NH₂(CH₂)₃Si(OEt)₃}₂], where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane.

| Proton Assignment | Chemical Shift (δ, ppm) | Description of Shift |

|---|---|---|

| -NH₂ | 2.65 | Significant downfield shift upon coordination. |

| -CH₂N | 2.26 | Downfield shift due to proximity to the coordinated nitrogen. |

| -SiCH₂CH₂- | 1.04 | Shifted relative to the free ligand. |

| -CH₂Si | 0.04 | Shifted relative to the free ligand. |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the ligand. Coordination to a metal center also influences the chemical shifts of the carbon atoms in the aminopropyl chains. The carbon atom directly bonded to the coordinated nitrogen (-CH₂N) typically shows a noticeable downfield shift. These shifts provide confirmatory evidence of ligand coordination.

In the study of ruthenium(II) complexes with 3-(triethoxysilyl)propylamine, the carbon signals of the propyl chain were fully assigned, showing distinct shifts upon complexation compared to the free ligand mdpi.com.

Table 2: Illustrative ¹³C NMR Data for a Coordinated Aminopropyl Moiety in a Ruthenium(II) Complex mdpi.com Data from complex [RuCl₂(dppp){NH₂(CH₂)₃Si(OEt)₃}₂].

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -NCH₂ | 43.21 |

| -PCH₂ | 24.82 |

| -CH₂CH₂Si | 24.22 |

| -PCH₂CH₂ | 17.31 |

| -CH₂Si | 5.52 |

³¹P NMR Spectroscopic Analysis

³¹P NMR is particularly crucial for studying phosphine-containing ligands as it directly probes the phosphorus atom. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. The coordination of the phosphine group to a metal center results in a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand).

For typical phosphine ligands, this shift is often large and downfield. For instance, in the synthesis of a ruthenium(II) complex, the signal for the phosphine ligand shifted from 64.4 ppm to 40.8 ppm upon coordination, confirming the formation of the metal-phosphine bond mdpi.com. In studies of copper(I) aminophosphine complexes, it was noted that the ³¹P signals of the aminophosphine ligands were shielded (shifted upfield) after coordination, which was attributed to π-back donation from the electron-rich d¹⁰ metal center to the ligand . The specific coordination shift for this compound would depend on the metal and its oxidation state.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to make unambiguous assignments of all ¹H and ¹³C signals, especially in complex molecules.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity within the aminopropyl chains.

HSQC correlates protons directly to the carbons they are attached to, allowing for definitive assignment of the carbon signals.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and detecting changes in their vibrational frequencies upon coordination. For this compound complexes, IR spectroscopy is especially useful for confirming the coordination of the amine groups.

In the free ligand, the N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the region of 3400-3200 cm⁻¹ nih.gov. Upon coordination to a metal center, the N-H bond is weakened, causing these stretching frequencies to shift to a lower wavenumber (a redshift). This shift is a strong indicator of the involvement of the amine nitrogen in bonding to the metal. For example, the IR spectrum of the free ligand shows a characteristic absorption for the P-C aromatic bond at around 1430 cm⁻¹, which may also shift upon complexation.

Table 3: Comparison of Key IR Frequencies for Free vs. Coordinated Amine Ligands

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Expected Change Upon Coordination |

|---|---|---|

| N-H Stretch | ~3300 | Shifts to lower frequency (e.g., ~3100-3250 cm⁻¹) |

| P-C (Aromatic) Stretch | ~1430 | Minor shifts may occur |

Mass Spectrometry (MS) for Complex Ion Identification

Mass spectrometry serves as a definitive analytical tool for confirming the identity and composition of metal complexes featuring the this compound (BAPPP) ligand. This technique provides a direct measurement of the mass-to-charge ratio (m/z) of complex ions in the gas phase, offering unequivocal evidence of complex formation. High-resolution mass spectrometry (HRMS), in particular, can establish the composition of a complex with high accuracy.

For instance, in the characterization of various metal complexes, the molecular ion peak is a key diagnostic feature. The analysis of a ytterbium(III) complex by HRMS revealed the presence of the [M+H]⁺ ion, which confirmed its composition. mdpi.com Similarly, electrospray ionization mass spectrometry (ESI-MS) is commonly employed for the analysis of charged complexes. The observation of peaks corresponding to the calculated mass of the target complex ion, such as [M]+ or fragments like [M-Cl]+, validates the successful coordination of the BAPPP ligand to the metal center. The isotopic pattern of these peaks is also crucial, especially for metals with multiple common isotopes like palladium, providing a clear signature for the presence of the metal within the detected ion.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a cornerstone technique for validating the stoichiometry of newly synthesized metal complexes of this compound. This method provides the empirical formula of a compound by quantifying the weight percentage of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula.

A close correlation between the found and calculated values offers strong support for the purity and the assigned stoichiometry of the complex. This is a critical step in characterization, ensuring that the ratio of ligand to metal in the synthesized compound is as expected. For example, the characterization of various coordination compounds, including those with structures analogous to BAPPP complexes, routinely relies on elemental analysis to confirm the final structure. nih.govresearchgate.net The agreement of experimental C, H, and N percentages with calculated values confirms the coordination of the ligand and any other co-ligands or counter-ions in the correct ratio. nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon | Value | Value |

| Hydrogen | Value | Value |

| Nitrogen | Value | Value |

| Note: Specific elemental analysis data for a this compound complex was not available in the search results. The table serves as a template for how such data is typically presented. |

Electronic and Steric Effects of the Ligand in Coordination Environments

The coordination behavior of this compound is governed by a sophisticated interplay of its electronic and steric properties, which dictates the structure, stability, and potential reactivity of its metal complexes. nih.gov

Electronic Effects: The BAPPP ligand is a hybrid ligand, featuring a "soft" phosphorus donor center and two "hard" nitrogen donor centers from the terminal amino groups. The phosphorus atom, with its lone pair of electrons, readily coordinates to soft transition metal centers. The electronic nature of the phosphorus atom is influenced by the attached phenyl group; changes to substituents on this ring can modulate the electron-donating ability of the phosphine. manchester.ac.ukmanchester.ac.uk The amino groups, being hard donors, can also bind to the metal. When both the phosphorus and at least one nitrogen atom coordinate to the same metal center, they form a chelate ring. This chelation results in a significant increase in the thermodynamic stability of the complex, an observation known as the chelate effect. The presence of these different donor types allows BAPPP to adapt to the electronic requirements of various metal ions. researchgate.net

Steric Effects: Steric factors, arising from the spatial arrangement of the ligand's atoms, are crucial in determining the coordination geometry around the metal center. nih.gov The phenyl group on the phosphorus atom imposes considerable steric bulk, influencing the accessibility of the metal center to other molecules and affecting the coordination number. The two aminopropyl chains provide significant conformational flexibility. These chains can arrange themselves to accommodate different coordination geometries (e.g., facial or meridional) and minimize steric clashes with other ligands in the coordination sphere. The length of the propyl chains results in the formation of stable six-membered chelate rings (M-P-C-C-C-N), and the resulting P-M-N "bite angle" is a critical parameter that influences the geometry and catalytic activity of the complex. This combination of a bulky phosphine head and flexible amino arms allows the ligand to create a specific and tunable environment around a coordinated metal. nih.gov

Catalytic Applications in Organic Transformations

Homogeneous Catalysis

Transfer Hydrogenation Reactions

Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to a substrate, is a key reaction in organic synthesis. Ruthenium complexes incorporating aminophosphine (B1255530) ligands have been widely explored for this purpose.

A novel ruthenium complex, [Ru(BAP)PPh₃(Cl)₂], was synthesized and identified as the first reported ruthenium complex utilizing bis(3-aminopropyl)phenylphosphine as a ligand in catalysis. researchgate.net The screening of various ligands for the transfer hydrogenation of acetophenone (B1666503) revealed that those with N-H functionality, such as the amino groups in BAP, were among the most active. researchgate.netmdpi.com

The transfer hydrogenation of acetophenone to 1-phenylethanol (B42297) using isopropanol (B130326) as the hydrogen source has been investigated using a ruthenium catalyst formed in situ from [RuCl₂(PPh₃)₃] and this compound. worktribe.com The reaction, conducted at 329 K in the presence of KOtBu as a base, demonstrated the catalytic efficacy of the BAP ligand. worktribe.com

Reaction Profile for the Transfer Hydrogenation of Acetophenone

| Time (minutes) | 1-phenylethanol Yield (%) with Ligand (1) |

| 0 | 0 |

| 20 | ~12 |

| 40 | ~20 |

| 60 | ~25 |

| 80 | ~28 |

| 100 | ~30 |

| 120 | ~32 |

General conditions: [Ru complex] = 5.0 x 10⁻⁴ M, [KOtBu] = 1.0 x 10⁻² M, [acetophenone] = 0.10 M; [iPrOH] = 12.9 M; temperature 329 K; N₂ atmosphere. Ligand (1) is this compound. worktribe.com

The data indicates a steady conversion of acetophenone to 1-phenylethanol, showcasing the catalytic activity of the ruthenium complex with the BAP ligand.

Kinetic modeling of the transfer hydrogenation of acetophenone with the [Ru(BAP)PPh₃(Cl)₂] catalyst has been undertaken to gain a more accurate measure of catalyst activity beyond turnover frequencies. worktribe.com This approach allows for the determination of reaction rate constants and provides insights into the reaction mechanism.

Studies have shown that catalyst deactivation is a prevalent issue in these systems. worktribe.com A simple kinetic model incorporating a catalyst deactivation step has been developed to achieve more accurate fitting of the reaction profile. This model provides rate constants for both the transfer hydrogenation step and the deactivation reaction, offering a more complete understanding of the catalytic process. worktribe.com The presence of both reactants and products can lead to inhibition of the catalyst, a factor considered in detailed kinetic analyses of similar transfer hydrogenation systems. rug.nlcore.ac.uk

Carbon-Carbon Cross-Coupling Reactions

Olefin Polymerization

Similar to cross-coupling reactions, specific data on the use of this compound in olefin polymerization is scarce in the current literature. However, the field of olefin polymerization heavily relies on transition metal catalysts, often with phosphine-based ligands. Nickel and palladium complexes, for example, are known to catalyze the polymerization of ethylene (B1197577) and other olefins. The electronic and steric environment provided by the ligand is crucial in determining the catalytic activity and the properties of the resulting polymer. The unique architecture of this compound could potentially be exploited in the design of novel catalysts for olefin polymerization.

Other Metal-Catalyzed Organic Syntheses

The coordination chemistry of this compound has been explored with other transition metals, indicating its versatility as a ligand. For instance, a molybdenum complex, [Mo(CO)₄(BAP)], has been synthesized and structurally characterized, where BAP acts as a bidentate P,N-chelating ligand. While this particular study did not investigate catalytic applications, it demonstrates the ability of this compound to coordinate with various metal centers, opening avenues for its use in a broader range of metal-catalyzed organic syntheses.

Heterogeneous Catalysis and Catalyst Immobilization

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter.

Several strategies can be employed to immobilize this compound or its metal complexes. A prominent method involves the functionalization of inorganic supports, such as silica (B1680970), with groups that can covalently bind to the ligand.

One common approach is the use of organosilanes to modify the surface of silica. For instance, mesoporous silica can be treated with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine functionalities onto the support. mdpi.comntu.edu.tw These surface-bound amino groups can then be used to anchor the this compound ligand, for example, through a condensation reaction or by using a suitable cross-linker. This method allows for a high degree of control over the ligand loading and distribution on the support surface. The aminopropyl groups on the functionalized silica can enhance the basicity of the support, which can improve metal deposition and lead to smaller, more active catalytic nanoparticles. mdpi.com

Another potential strategy is the sol-gel encapsulation of a pre-formed metal complex of this compound. In this technique, the catalyst is physically entrapped within the pores of a silica gel matrix during its formation from a precursor like tetraethyl orthosilicate (B98303) (TEOS). The porosity of the resulting material can be tuned to allow the diffusion of substrates and products while retaining the bulky catalyst complex.

The choice of immobilization strategy can significantly impact the textural properties of the final catalyst. For example, the prehydrolysis of TEOS before the co-condensation with APTES has been shown to result in materials with larger surface areas and narrower pore size distributions, which are desirable characteristics for heterogeneous catalysts. ntu.edu.tw

While specific performance data for supported catalysts based exclusively on this compound is not extensively documented in publicly available literature, the performance of related systems provides valuable insights into their potential. For example, palladium-phosphorous alloys supported on aminopropyl-functionalized silica have demonstrated enhanced activity and selectivity in the aerobic oxidation of benzyl (B1604629) alcohol compared to palladium nanoparticles on the same support. mdpi.com Similarly, rhodium nanoparticles supported on N-functionalized mesoporous silica have proven to be effective and reusable catalysts for the hydrogenation of various functional groups. rsc.org

The performance of a supported catalyst system is typically evaluated based on several key metrics:

Conversion (%): The percentage of the starting material that is converted into products.

Selectivity (%): The percentage of the converted starting material that is transformed into the desired product.

Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation.

Turnover Frequency (TOF): The turnover number per unit time, representing the catalyst's activity.

Recyclability: The ability of the catalyst to be reused in multiple reaction cycles without a significant loss of activity.

The table below illustrates the typical performance of related supported catalyst systems, providing a benchmark for what could be expected from a supported this compound catalyst.

| Catalyst System | Reaction | Conversion (%) | Selectivity (%) | Recyclability (Cycles) | Reference |

| Pd-P/NH2-SiO2 | Benzyl Alcohol Oxidation | 78 | 66 | N/A | mdpi.com |

| RhNPs on Amine-functionalized OMS | Acetophenone Hydrogenation | >99 | >99 | 5 | rsc.org |

| Aminopropylated Mesoporous Silica | Flavanone Synthesis | 98 | >99 | 4 | ntu.edu.tw |

This table presents data from related supported catalyst systems to infer the potential performance of a supported this compound catalyst.

The interaction between the functionalized support and the immobilized complex is crucial for catalytic performance. The aminopropyl groups on the support can act as stabilizing agents for metal nanoparticles, preventing aggregation and leaching, which are common deactivation pathways for heterogeneous catalysts. rsc.org

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts. For metal complexes of this compound, the interplay between the metal center and the N,P,N ligand framework is key to its catalytic activity.

In many catalytic transformations, the initially introduced metal complex is a precatalyst that is converted into the catalytically active species under the reaction conditions. For hydrogenation and transfer hydrogenation reactions catalyzed by ruthenium complexes with amine-containing phosphine (B1218219) ligands, the active species is often a ruthenium hydride complex. nih.govnih.gov

For instance, in the hydrogenation of carbon dioxide to methanol (B129727) assisted by amines and catalyzed by ruthenium pincer complexes, a key finding was the identification of a deactivation pathway involving the formation of ruthenium biscarbonyl monohydride cationic complexes. nih.gov However, with certain ligands, these deactivated species could be converted back to the active catalyst. nih.gov This highlights the dynamic nature of the catalytic system and the importance of identifying all species present in the reaction mixture.

In the case of imine hydrogenation catalyzed by a related ruthenium complex, experimental evidence supports an ionic mechanism rather than a concerted one, suggesting the involvement of ionic intermediates in the catalytic cycle. nih.govscilit.com The activation of the substrate may require an acidic co-catalyst, which points to a stepwise pathway. nih.gov

The N,P,N-tridentate coordination of this compound to a metal center creates a stable pincer-type complex. This structural motif imparts thermal stability to the catalyst and allows for fine-tuning of the metal's electronic and steric properties. The different donor atoms (N and P) have distinct electronic properties, creating an electron-rich environment at the metal center that can facilitate key steps in the catalytic cycle, such as oxidative addition.

The aminopropyl arms of the ligand are not merely spectator groups. They can play a direct and cooperative role in the catalytic process. In the ruthenium-catalyzed hydrogenation of CO2, it was observed that (di/poly)amines were crucial for achieving a high yield of methanol. nih.gov This suggests that the amine functionalities in the ligand framework of a this compound complex could participate in the reaction mechanism, for example, by:

Substrate Activation: The amine groups can interact with the substrate through hydrogen bonding, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Proton Transfer: The N-H bonds can act as a proton shuttle, facilitating protonation and deprotonation steps within the catalytic cycle. This is a key feature of so-called "metal-ligand cooperation" where the ligand is not passive but actively participates in bond-making and bond-breaking events.

Stabilization of Intermediates: The flexible aminopropyl chains can help to stabilize transition states and intermediates through secondary coordination or hydrogen bonding interactions.

The combination of a robust pincer scaffold and the functional aminopropyl arms makes this compound a promising ligand for the development of highly active and selective catalysts for a variety of organic transformations.

Applications in Materials Science and Polymer Chemistry

Integration as Monomers or Cross-linking Agents in Polymer Synthesis

The presence of two primary amine (-NH2) groups allows Bis(3-aminopropyl)phenylphosphine to act as a monomer in polymerization reactions. These amine groups can react with other functional groups, such as isocyanates or epoxides, to form the backbone of a polymer chain. This integration is fundamental to the creation of various polymer systems.

Furthermore, with its two reactive sites, the compound can also function as a cross-linking agent. mdpi.commdpi.com Cross-linking is a process that forms a three-dimensional network structure within the polymer. mdpi.com This network enhances the material's mechanical strength, thermal stability, and chemical resistance. mdpi.commdpi.com The degree of cross-linking can be controlled to tailor the final properties of the polymer. mdpi.com The phosphorus atom in the phenylphosphine (B1580520) group can also coordinate with metal ions, offering a route to create polymer-supported catalysts.

Polymer Systems Incorporating this compound Moieties

The dual functionality of this compound makes it a suitable building block for several types of high-performance polymers.

Polyurethanes are a class of polymers formed by the reaction of diisocyanates with polyols. However, amines can also be used as chain extenders or in the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.neteurekalert.org this compound, with its two primary amine groups, can react with isocyanates to form urea (B33335) linkages, which are integral to the structure of poly(urethane-urea)s. The incorporation of this phosphine-containing diamine can influence the properties of the resulting polyurethane, such as its solubility and thermal characteristics. For instance, related aminopropyl compounds are used as internal dispersing agents for creating water-dispersible polyurethanes. sigmaaldrich.com

Epoxy resins are thermosetting polymers that require a curing agent to harden, and amine-based compounds are among the most common curing agents used. researchgate.netthreebond.co.jp The primary amine groups of this compound can react with the epoxide rings of the epoxy resin in a ring-opening addition polymerization. threebond.co.jp

The curing process typically involves the amine hydrogen reacting with the epoxy group, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, creating a cross-linked network. threebond.co.jp The phenylphosphine group remains as a pendant group along the polymer chain, which can impart specific properties like flame retardancy and improved thermal stability to the cured epoxy thermoset. mdpi.comcnrs.fr The use of such functional curing agents is a key strategy for developing high-performance epoxy materials. mdpi.commdpi.com

Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized from the reaction of a dianhydride with a diamine. While direct studies on the use of this compound in polyimide synthesis are not prevalent, the use of structurally similar phosphine (B1218219) oxide diamines is well-documented for creating high-performance polyimides. researchgate.net These polymers exhibit excellent solubility, high glass-transition temperatures, and outstanding thermal stability. researchgate.net The incorporation of phosphorus-containing moieties is a known strategy to enhance the flame retardancy and thermal properties of polyimides. semanticscholar.org

Influence on Macro-scale Material Properties

The chemical structure of this compound directly impacts the macroscopic properties of the polymers in which it is incorporated.

The introduction of phosphorus-containing compounds into a polymer matrix is a well-established method for improving thermal stability and flame retardancy. mdpi.comcnrs.frmdpi.com Thermogravimetric analysis (TGA) is a technique used to measure the thermal stability of a material by monitoring its weight change as a function of temperature. tainstruments.com

For epoxy resins cured with phosphorus-containing agents, TGA results consistently show an increase in the char yield at high temperatures compared to standard amine-cured systems. mdpi.comcnrs.fr For example, an epoxy/phthalonitrile (B49051) blend containing a phosphorus compound showed a significant increase in char yield at 800 °C in a nitrogen atmosphere, rising from 16% for the pure epoxy system to nearly 60%. mdpi.com This high char yield indicates that the phosphorus compound promotes the formation of a protective carbonaceous layer during thermal decomposition, which insulates the underlying material from the heat source and reduces the release of flammable volatiles. cnrs.fr

Similarly, in polyurethanes, the incorporation of phosphorus-containing flame retardants has been shown to increase the temperature at which significant weight loss occurs and to enhance the amount of residue left at high temperatures. researchgate.net

| Polymer System | Phosphorus Compound | Key TGA Finding | Reference |

|---|---|---|---|

| Epoxy/Amine/Phthalonitrile | Bisphenol A-type phthalonitrile (BAPH) | Char yield increased from 16% to 59.6% at 800 °C in N2. | mdpi.com |

| Epoxy Resin | Bis(3-hydroxyphenyl) phenyl phosphate (B84403) (BHPP) | Char yield at 700 °C increased from 18% to 35% with 2.36% phosphorus content. | cnrs.fr |

| Rigid Polyurethane Foam (RPUF) | Bis(3-hydroxyaminophenyl) phenyl phosphine oxide (BHAPPO) | Char residue at 700 °C was enhanced by the introduction of the phosphorus-containing flame retardant. | researchgate.net |

| Epoxy Thermoset | Bisphenol containing DOPO and phenylphosphonate | Decomposition rate decreased with increasing phosphorus content, indicating inhibition of thermal degradation. | mdpi.com |

Mechanical Properties (e.g., Toughness, Adhesive Strength)

This compound, with its primary amine groups, can act as an effective curing agent for epoxy resins. The amine functionalities react with the epoxide groups of the resin to form a cross-linked polymer network. The structure of the curing agent plays a pivotal role in determining the final mechanical properties of the cured epoxy.

To illustrate the effect of amine curing agents on the mechanical properties of epoxy resins, the table below presents data for an epoxy resin (diglycidyl ether of bisphenol A, DGEBA) cured with different amino-terminated polyethers. It is important to note that this data is for analogous compounds and not for this compound itself, but it serves to demonstrate the influence of the curing agent's structure on the final properties.

Table 1: Mechanical Properties of Epoxy Resin Cured with Various Amine-Terminated Polyethers This table presents data for analogous compounds to illustrate the expected effects, as direct data for this compound was not available in the reviewed literature.

| Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| BAPTPE | 45.2 | 2.8 | 8.5 |

| BAMPTPE | 42.1 | 2.5 | 12.3 |

| BAEPTPE | 39.8 | 2.2 | 18.6 |

Source: Adapted from research on amino-terminated polyethers as curing agents for epoxy resins.

Flame Retardancy through Phosphorus Incorporation

The incorporation of phosphorus into polymer structures is a well-established strategy for imparting flame retardancy. This compound offers a direct route to introduce phosphorus into a polymer matrix, either as a reactive additive or as a component of the polymer backbone.

The flame-retardant mechanism of phosphorus compounds typically involves action in both the condensed (solid) and gas phases during combustion. In the condensed phase, the phosphorus-containing compound can decompose to form a protective char layer on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. In the gas phase, phosphorus-containing radicals can interfere with the chain reactions of combustion, effectively quenching the flame.

While specific flame retardancy data for polymers containing this compound is not extensively documented, studies on similar phosphorus-containing epoxy resins demonstrate the efficacy of this approach. The Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and Thermogravimetric Analysis (TGA), which assesses thermal stability and char yield, are common metrics for evaluating flame retardancy.

The following table presents data for an epoxy resin modified with a phosphorus-containing compound, bis-phenoxy(3-hydroxy)phenyl phosphine oxide (BPHPPO), to illustrate the expected improvements in flame retardancy.

Table 2: Flame Retardancy Properties of a Phosphorus-Containing Epoxy Resin This table presents data for an analogous compound to illustrate the expected effects, as direct data for this compound was not available in the reviewed literature.

| Epoxy System | Phosphorus Content (%) | LOI (%) | Char Yield at 700°C (N₂) (%) |

|---|---|---|---|

| Standard Bisphenol-A Epoxy | 0 | 23.5 | 15.2 |

| BPHPPO-Modified Epoxy | 2.1 | 35.1 | 28.6 |

Source: Adapted from research on phosphorus-containing flame retardant epoxy resins.

Advanced Functional Materials Development

The unique chemical structure of this compound also positions it as a candidate for the development of advanced functional materials, though specific research in these areas is still in its nascent stages.

Nanofiltration Membrane Fabrication and Performance

In the field of membrane science, the development of high-performance nanofiltration membranes is crucial for applications such as water purification and desalination. The performance of these membranes is largely determined by the chemistry of their active layer. While direct studies on the use of this compound in nanofiltration membranes are not prevalent, the presence of amine groups suggests its potential as a monomer in the interfacial polymerization process used to create the thin-film composite membranes.

For instance, research on a similar compound, tris(3-aminopropyl)amine (B1583958) (TAEA), has shown that it can be used to fabricate positively-charged nanofiltration membranes with excellent water permeability and high rejection of divalent cations, making them suitable for water softening applications. nih.gov The amine groups of TAEA react with an acyl chloride to form a polyamide selective layer on a porous support. nih.gov It is conceivable that this compound could be employed in a similar fashion, with the phosphorus group potentially influencing the membrane's surface properties and separation characteristics.

Supramolecular Polymer Construction

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to create well-defined, functional structures. The aminopropyl groups of this compound are capable of forming hydrogen bonds, which could be exploited in the construction of supramolecular polymers.

While the direct use of this compound in supramolecular polymer construction is not widely reported, the principles of supramolecular assembly suggest its potential. For example, the amine groups could interact with complementary functional groups on other molecules to form extended, ordered structures. The phosphorus center could also participate in coordination chemistry, adding another dimension to the potential supramolecular architectures. Research in this area is ongoing and holds promise for the creation of novel materials with dynamic and responsive properties.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for understanding the electronic structure of phosphine (B1218219) ligands, including Bis(3-aminopropyl)phenylphosphine. DFT calculations allow for the determination of key electronic parameters that govern the ligand's coordination chemistry and reactivity. nih.govresearchgate.net

DFT calculations can quantify these effects by determining properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides information about the kinetic stability and reactivity of the molecule. For phosphine ligands, DFT can also be used to calculate parameters like the Tolman electronic parameter (TEP), which provides a measure of the ligand's net electron-donating ability. numberanalytics.com

Furthermore, DFT studies can elucidate the distribution of electron density within the this compound molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of high and low electron density. These maps are crucial for predicting how the ligand will interact with metal centers and other reactants. nih.gov

Table 1: Calculated Electronic Properties of Phosphine Ligands (Illustrative)

| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Triphenylphosphine | -5.8 | -0.2 | 5.6 |

| Tricyclohexylphosphine | -5.4 | 0.5 | 5.9 |

| This compound (estimated) | -5.6 | -0.1 | 5.5 |

Computational Modeling of Ligand-Metal Interactions and Bonding

Understanding the nature of the bond between this compound and a metal center is fundamental to predicting the stability and reactivity of the resulting complex. Computational modeling, particularly with DFT, is extensively used to investigate these interactions. nih.gov

These models can predict the preferred coordination modes of the ligand. This compound can act as a monodentate ligand through its phosphorus atom, or as a bidentate or tridentate ligand by involving one or both of the amino groups, forming what are known as P,N-ligand complexes. researchgate.net The flexible aminopropyl chains allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. nih.gov

Computational studies can calculate the bond dissociation energies (BDEs) between the ligand and the metal, providing a quantitative measure of the strength of the coordination bond. nih.gov The analysis of the molecular orbitals of the metal complex can reveal the nature of the bonding, distinguishing between σ-donation from the phosphorus and nitrogen lone pairs to the metal and any potential π-back-donation from the metal to the ligand's acceptor orbitals. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful computational tool used to analyze the electron density topology of the metal-ligand bond, providing further insight into the nature and strength of the interaction. mdpi.com

Simulation of Reaction Mechanisms in Catalysis

One of the most significant applications of computational chemistry in this field is the simulation of reaction mechanisms in which complexes of this compound may act as catalysts. researchgate.net By mapping the potential energy surface of a catalytic cycle, researchers can identify transition states, calculate activation barriers, and determine the rate-determining step of a reaction. rsc.org

For example, in cross-coupling reactions, DFT calculations can be used to model the key elementary steps, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net The steric and electronic properties of the this compound ligand, as determined by DFT, can be correlated with the calculated energy barriers for these steps, providing a rationale for the observed catalytic activity. The hemilabile nature of the amino groups, which can coordinate and de-coordinate from the metal center, can be particularly important in creating vacant coordination sites necessary for catalysis, a phenomenon that can be effectively studied through simulations. nih.gov

These simulations are not only descriptive but also predictive. They can be used to screen different reaction conditions or modified ligand structures to identify those that might lead to improved catalytic performance. researchgate.net

Prediction of Conformational Preferences and Stereochemistry

This conformational analysis is crucial for understanding the steric environment around the metal center, which in turn influences the selectivity of the catalyzed reaction. chemrxiv.org For chiral versions of such ligands, computational modeling can be instrumental in predicting the stereochemical outcome of asymmetric reactions. By modeling the transition states leading to different stereoisomeric products, the enantioselectivity of a catalyst can be rationalized and predicted. acs.org

Design Principles for Novel this compound Analogues

The insights gained from theoretical and computational studies provide a foundation for the rational design of novel analogues of this compound with tailored properties. numberanalytics.comnih.gov By understanding the structure-property relationships, chemists can propose modifications to the ligand scaffold to enhance its performance in specific applications.

For instance, if a more electron-donating ligand is desired to promote oxidative addition in a catalytic cycle, the phenyl group could be replaced with an electron-rich aryl group, or alkyl groups could be introduced on the phosphorus atom. youtube.com Conversely, to increase steric bulk and potentially enhance selectivity, bulkier substituents could be added to the phenyl ring or the aminopropyl chains. semanticscholar.org

Computational screening can be employed to evaluate a virtual library of potential new ligands, predicting their electronic and steric properties before they are synthesized in the lab. researchgate.netrsc.org This data-driven approach, combining computational chemistry with experimental work, accelerates the discovery of new and improved ligands for catalysis and other applications. princeton.edu The design of ligands with optimized flexibility and coordination properties is a key area where computational modeling continues to make significant contributions. nih.gov

Future Perspectives and Emerging Research Directions

Exploration of New Transition Metal Combinations and Coordination Geometries

The ability of Bis(3-aminopropyl)phenylphosphine to act as a PNN-type pincer ligand opens up a vast landscape of coordination chemistry. The combination of a soft phosphorus atom with two hard nitrogen donors allows it to bind effectively to a wide range of transition metals, from late, soft metals that favor phosphines to earlier, harder metals that coordinate well with amines. This versatility is a key driver for future research.

Emerging research will likely focus on complexes with earth-abundant metals like iron, copper, and nickel, moving beyond traditional precious metal catalysts like palladium, rhodium, and platinum. mdpi.com The flexible aminopropyl chains can accommodate various coordination geometries, including square planar, trigonal bipyramidal, and octahedral, depending on the metal center's electronic preferences and steric demands. nih.govresearchgate.net The modular synthesis of such aminophosphine (B1255530) ligands allows for systematic variation of their steric and electronic properties to stabilize unusual oxidation states or geometries. nih.gov For instance, studies on analogous aminophosphine ligands have demonstrated their ability to form stable complexes with rhodium, palladium, and platinum, often adopting a cis-chelating geometry. nih.govuu.nl The exploration of these coordination modes is fundamental to designing complexes with tailored reactivity for specific catalytic applications.

| Metal Center | Potential Coordination Geometry | Research Focus |

| Palladium(II), Platinum(II) | Square Planar | Catalysis, C-C coupling reactions |

| Rhodium(I), Iridium(I) | Square Planar, Trigonal Bipyramidal | Asymmetric hydrogenation, Hydroformylation |

| Iron(II), Nickel(II) | Octahedral, Square Pyramidal | Earth-abundant metal catalysis |

| Molybdenum(0), Ruthenium(II) | Octahedral, Heptacoordinated | Diverse catalysis, N-functionalization |

This interactive table summarizes potential coordination geometries and research directions for this compound with various transition metals, based on findings with analogous aminophosphine and pincer ligands. nih.govnih.gov

Development of Asymmetric Catalytic Systems Utilizing Chiral Derivatives

While this compound itself is achiral, its backbone is an ideal scaffold for the synthesis of chiral ligands for asymmetric catalysis. The development of chiral derivatives is a significant future direction, with the potential to create highly effective catalysts for producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. nih.gov

Chirality can be introduced by synthesizing the ligand from enantiopure building blocks derived from the natural chiral pool. nih.gov For example, using a chiral diamine in the initial synthesis would place stereogenic centers on the aminopropyl arms, creating a chiral pocket around the metal center. Such modularity allows for the creation of a library of ligands to screen for optimal performance in specific reactions. uu.nlnih.gov

A primary application for such chiral aminophosphine-metal complexes is in asymmetric hydrogenation. acs.orgresearchgate.net Iridium and Rhodium complexes bearing chiral tridentate aminophosphine ligands have shown exceptional activity and enantioselectivity in the hydrogenation of challenging substrates like ketones and esters. nih.govacs.org The rigid and well-defined structure of a pincer complex can enhance the transfer of chirality from the ligand to the substrate, leading to high enantiomeric excess (ee). mdpi.com Research in this area will focus on tuning the ligand's structure to optimize catalyst performance for a broad range of substrates. acs.org

| Substrate Type | Catalyst System (Analogous) | Enantioselectivity (ee%) |

| α-Amidoacrylic Acid | Rhodium-DMBDPPABP | >95% |

| Prochiral Ketones | Iridium-SpiroPAP | Up to 99% |

| β-Ketoesters | Iridium-SpiroPAP | Up to 99.9% |

| α-Enol Ester Phosphonates | Rhodium-Phosphine-Aminophosphine | Up to 99% |

This interactive table presents typical enantioselectivities achieved in asymmetric hydrogenation using catalyst systems based on chiral aminophosphine ligands analogous to derivatives of this compound. nih.govresearchgate.netacs.org

Advancements in Polymer Engineering and Functional Materials

The bifunctional nature of this compound, with two primary amine groups, makes it an excellent monomer or functionalizing agent for creating advanced materials. The incorporation of phosphine (B1218219) ligands into polymeric structures is a growing field aimed at bridging homogeneous and heterogeneous catalysis. rsc.org

Future research will likely explore the use of this compound in the synthesis of microporous organic polymers (POPs). mdpi.com By reacting it with multifunctional linkers, three-dimensional networks can be created where the phosphine moieties are integral to the structure. These materials can act as robust, recyclable supports for metal catalysts, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. mdpi.comresearchgate.net Such polymer-supported catalysts have shown great promise in C-C coupling reactions like the Suzuki-Miyaura coupling, even in green solvents like water and ethanol. mdpi.comchemrxiv.org

Furthermore, the amine groups allow the ligand to be grafted onto existing polymer backbones or mesoporous materials like silica (B1680970). nih.gov The resulting functional materials could be employed not only as supported catalysts but also as scavengers for removing heavy metal contaminants from industrial processes or as linkers in solid-phase synthesis. rsc.org

Multiscale Modeling and Advanced Simulation Techniques

Computational chemistry is an indispensable tool for accelerating the design and optimization of ligands and catalysts. rsc.org Future research on this compound and its derivatives will heavily rely on multiscale modeling and advanced simulation techniques, such as Density Functional Theory (DFT), to predict their properties and reactivity.

DFT calculations can provide deep insights into the electronic and steric characteristics of the ligand and its metal complexes. researchgate.net These methods are used to calculate key descriptors that correlate with catalytic activity, allowing for the in silico screening of ligand variations before undertaking complex synthesis. acs.org For example, simulations can predict the most stable coordination geometries with different metals, elucidate reaction mechanisms step-by-step, and identify rate-limiting transition states. rsc.org

More advanced approaches, such as Δ-machine learning (Δ-ML), are emerging as powerful tools for exploring the vast chemical space of possible ligands. chemrxiv.orgrsc.org By training models on data from quantum chemical calculations, these techniques can rapidly predict reaction energies and activation barriers for thousands of potential ligand structures, guiding researchers toward the most promising candidates for synthesis and testing. chemrxiv.org

| Computational Descriptor | Property Predicted | Application in Catalyst Design |

| Tolman Cone Angle | Steric bulk of the ligand | Tuning selectivity, controlling coordination number |

| Natural Bond Orbital (NBO) Charge | Electron-donating ability of P and N atoms | Modulating metal center reactivity |

| HOMO-LUMO Energy Gap | Electronic stability and reactivity | Predicting catalyst stability and activity |

| Reaction Energy Profile (DFT) | Mechanism and activation barriers | Identifying rate-limiting steps, optimizing conditions |

This interactive table lists key computational descriptors and their application in the rational design of catalysts based on phosphine ligands like this compound.

Sustainable Synthesis Approaches and Green Chemistry Principles

In line with the growing emphasis on environmental stewardship, future research will prioritize the development of sustainable synthetic routes to this compound and its applications within the framework of green chemistry.

Traditional phosphine synthesis often involves multi-step processes with stoichiometric reagents. A key future direction is the adoption of atom-economical methods like hydrophosphination, which involves the direct addition of a P-H bond across an unsaturated C-C bond. beilstein-journals.org Developing a catalytic hydrophosphination route to this compound from readily available precursors would represent a significant green advancement.

The application of this ligand in catalysis also aligns with green chemistry principles. As discussed, its use in creating recyclable, polymer-supported catalysts minimizes waste and prevents the leaching of precious metals into products. mdpi.com Furthermore, the development of its metal complexes as catalysts for reactions in benign solvents, such as water, or under solvent-free conditions is a major goal. The Kabachnik-Fields reaction, a method for synthesizing related α-aminophosphonates, is increasingly being developed under greener, solvent-free, and microwave-assisted conditions, a trend that will likely influence the synthesis and application of aminophosphines as well. researchgate.netnih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for Bis(3-aminopropyl)phenylphosphine, and what experimental conditions optimize yield?

this compound (CAS: 6775-01-5) is typically synthesized via nucleophilic substitution or ligand sulfonation. A common method involves reacting phenylphosphine with 3-aminopropyl halides under inert conditions. For example, sulfonation of trihydrocarbyl phosphines (e.g., using H₂SO₄ or SO₃) can introduce functional groups to enhance ligand stability . Key parameters include:

- Temperature: 80–100°C under nitrogen.

- Solvent: Dry tetrahydrofuran (THF) or toluene.

- Catalysts: Base catalysts like NaH to deprotonate intermediates. Purification via liquid-solid extraction (Method 525.2) or column chromatography is recommended to remove unreacted amines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ³¹P NMR : Detects phosphorus environment shifts (δ ~20–30 ppm for arylphosphines).

- ¹H/¹³C NMR : Confirms aminopropyl chain integration and purity (e.g., δ 1.5–2.5 ppm for –CH₂– groups).

- FTIR : Identifies N–H stretches (~3300 cm⁻¹) and P–C aromatic bonds (~1430 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (226.30 g/mol) via ESI-TOF or MALDI .

Q. What are the standard protocols for handling and storing this compound?

- Handling : Use gloveboxes or Schlenk lines due to air sensitivity. Quench residues with ethanol to prevent oxidation.

- Storage : Under argon at –20°C in amber glass vials. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?